

CBT-1: A Meta-Analysis of Clinical Trials in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBT-1

Cat. No.: B1574579

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CBT-1**, a modulator of P-glycoprotein (Pgp)-mediated multidrug resistance, with alternative therapeutic strategies in oncology. The analysis is based on available clinical trial data and aims to objectively present the performance of **CBT-1**, supported by experimental evidence.

Executive Summary

CBT-1 is an orally administered P-glycoprotein (Pgp) inhibitor investigated for its potential to reverse multidrug resistance (MDR) in cancer. Clinical trials have evaluated **CBT-1** in combination with standard chemotherapeutic agents, such as paclitaxel and doxorubicin, in patients with advanced solid tumors and sarcomas. While pharmacodynamic studies have demonstrated **CBT-1**'s ability to inhibit Pgp, comprehensive clinical efficacy and safety data remain limited. This guide synthesizes the available information to provide a comparative overview for research and development professionals.

Comparative Data on CBT-1 Clinical Trials

The following tables summarize the quantitative data from clinical trials involving **CBT-1**. Due to the limited availability of final results from the Phase I trial in sarcoma, the efficacy data presented is based on preliminary findings.

Table 1: Pharmacodynamic Effects of **CBT-1** in Combination with Paclitaxel (NCT00972205)

Parameter	Method	Result with CBT-1	p-value
Pgp Inhibition in PBMCs	Rhodamine efflux from CD56+ PBMCs	51%-100% lower efflux	< .0001
Pgp Inhibition in Liver	99mTc-sestamibi AUC(0-3) (normalized to heart)	34.7% to 100.8% increase (median, 71.9%)	< .0001

Source: Chow et al., 2012

Table 2: Preliminary Efficacy and Safety of **CBT-1** in Combination with Doxorubicin in Anthracycline-Refractory Sarcoma (NCT03002805 - Phase I)

Efficacy Endpoint	Metric	Result
Disease Control Rate (DCR) at 12 weeks	CR + PR + SD	Monitored as a secondary objective
Objective Response Rate (ORR)	CR + PR	Monitored as a secondary objective
Progression-Free Survival (PFS)	Median time	Monitored as a secondary objective

Safety Endpoint	Metric	Result
Dose-Limiting Toxicity (DLT)	Grade 4 neutropenia	One DLT observed in the first two cohorts

Source: ASCO 2019 Abstract

Table 3: Comparative Efficacy of Second-Line Doxorubicin Monotherapy in Advanced Soft Tissue Sarcoma (Historical Data)

Study	Number of Patients	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Retrospective Study	75	20%	4.7	20.1

Source: Retrospective study data

Experimental Protocols

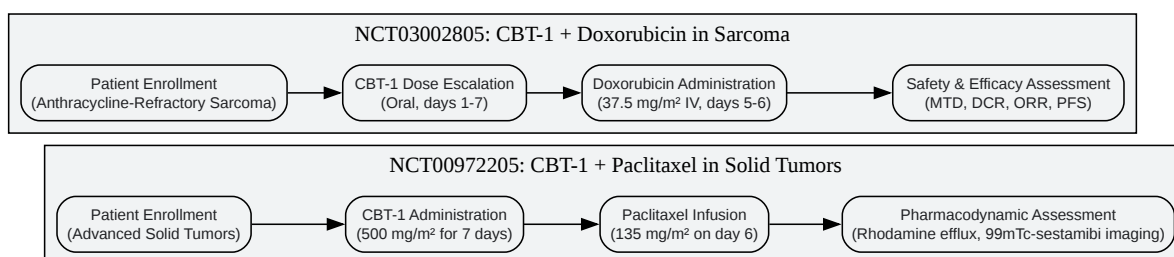
Pharmacodynamic Study of CBT-1 with Paclitaxel (NCT00972205)

- Objective: To evaluate the effect of **CBT-1** on Pgp-mediated efflux in normal human cells and tissues.
- Methodology:
 - Patient Population: Patients with advanced solid tumors.
 - Treatment Regimen: **CBT-1** was administered orally at 500 mg/m² for 7 days. A 3-hour intravenous infusion of paclitaxel at 135 mg/m² was given on day 6.
 - Pharmacodynamic Assessment:
 - Rhodamine Efflux Assay: Peripheral blood mononuclear cells (PBMCs) were collected before **CBT-1** administration and on day 6. The efflux of rhodamine from CD56+ PBMCs was measured as a surrogate for Pgp function.
 - 99mTc-sestamibi Imaging: Imaging was performed before and after **CBT-1** administration to assess Pgp-mediated efflux in the liver and other tissues. The area under the concentration-time curve (AUC) for 99mTc-sestamibi was determined.
- Endpoints: The primary endpoints were the change in rhodamine efflux from PBMCs and the change in 99mTc-sestamibi uptake in the liver.

Phase I Study of CBT-1 with Doxorubicin in Sarcoma (NCT03002805)

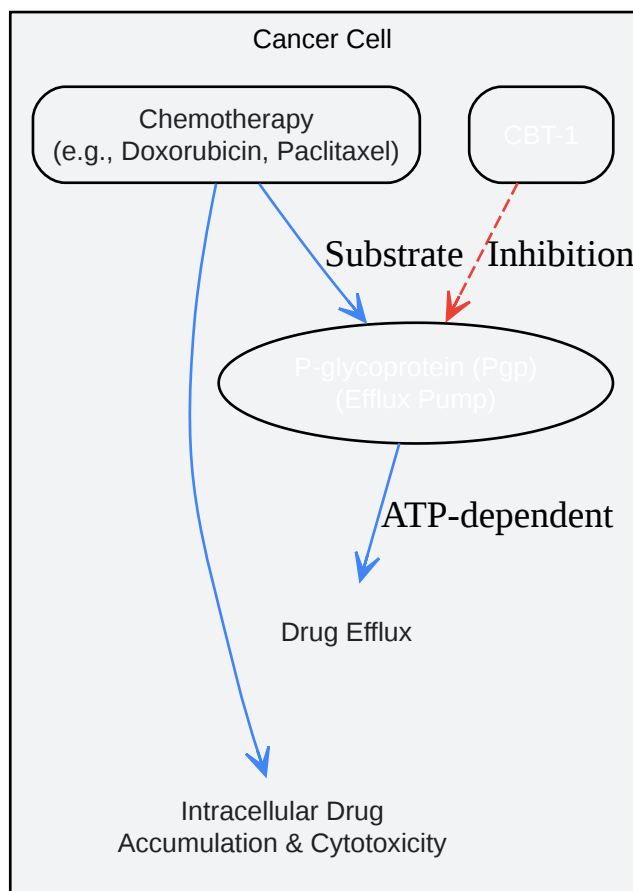
- Objective: To determine the maximum tolerated dose (MTD), recommended phase II dose (RP2D), and safety of **CBT-1** in combination with doxorubicin in patients with anthracycline-refractory sarcoma.
- Methodology:
 - Patient Population: Patients aged 18 years or older with locally advanced or metastatic, unresectable soft tissue sarcoma who had progressed on ≤ 150 mg/m² of doxorubicin or an equivalent anthracycline.
 - Treatment Regimen: This was a dose-escalation study following a standard 3+3 design. Doxorubicin was administered at a fixed dose of 37.5 mg/m² IV on days 5 and 6 of a 21-day cycle. **CBT-1** was administered orally on days 1-7, with escalating doses in different cohorts.
 - Tumor Assessment: Tumor assessments were conducted at week 6 and week 12.
- Endpoints: The primary endpoints were the MTD and RP2D. Secondary endpoints included the Disease Control Rate (DCR) at 12 weeks, Objective Response Rate (ORR), and Progression-Free Survival (PFS).

Visualizations



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Caption: Experimental workflows for the two key clinical trials involving **CBT-1**.



P-glycoprotein Mediated Drug Efflux and Inhibition by CBT-1

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Caption: Signaling pathway of P-glycoprotein-mediated drug efflux and its inhibition by **CBT-1**.

Discussion

The available data suggests that **CBT-1** is a potent inhibitor of P-glycoprotein in vivo, as demonstrated by the pharmacodynamic study with paclitaxel. The key clinical question is whether this Pgp inhibition translates into improved clinical outcomes for patients with drug-resistant cancers.

The preliminary results from the Phase I study in sarcoma are intriguing, but a full analysis of the efficacy and safety data is necessary to draw definitive conclusions. A direct comparison with doxorubicin monotherapy is challenging without a randomized controlled trial. However, the historical data for second-line doxorubicin in advanced soft tissue sarcoma provides a benchmark against which the future results of the **CBT-1** combination can be assessed.

The development of Pgp inhibitors has been historically challenging, with many agents failing due to toxicity or lack of efficacy. The favorable toxicity profile of **CBT-1** in the pharmacodynamic study is a promising feature.

Conclusion

CBT-1 represents a continued effort to overcome multidrug resistance in oncology by targeting P-glycoprotein. The pharmacodynamic data are robust, confirming the mechanism of action. However, the clinical efficacy data, particularly from the sarcoma trial, are still maturing. For drug development professionals, the key takeaway is the potential of **CBT-1** as a Pgp inhibitor with a seemingly manageable safety profile. Further clinical development, including randomized controlled trials, will be essential to definitively establish the clinical benefit of adding **CBT-1** to standard chemotherapy regimens. Researchers are encouraged to monitor for the final publication of the NCT03002805 trial results for a more complete understanding of **CBT-1**'s potential in treating drug-resistant cancers.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com